Fmoc-D-Dab(Ivdde)-OH

描述

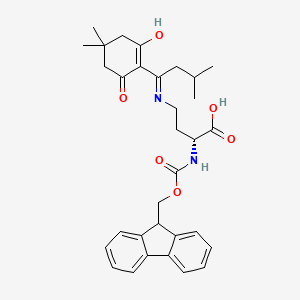

Fmoc-D-Dab(Ivdde)-OH is a modified amino acid derivative used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process. The D-Dab(Ivdde) part of the compound refers to the D-isomer of diaminobutyric acid with an isovaleryl-dehydroalanine (Ivdde) protecting group on the side chain.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Dab(Ivdde)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of diaminobutyric acid is protected using the Fmoc group. This is achieved by reacting diaminobutyric acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Protection of the Side Chain: The side chain amino group is protected using the isovaleryl-dehydroalanine (Ivdde) group. This involves reacting the Fmoc-protected diaminobutyric acid with isovaleryl-dehydroalanine chloride under basic conditions.

Purification: The final product, this compound, is purified using techniques such as column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high efficiency and consistency in the production of the compound.

化学反应分析

Types of Reactions

Fmoc-D-Dab(Ivdde)-OH undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Ivdde group can be removed under acidic conditions.

Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, and trifluoroacetic acid for Ivdde removal.

Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) are commonly used.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc and Ivdde groups yields the free amino acid.

Peptides: Coupling reactions result in the formation of peptides with this compound as a building block.

科学研究应用

Scientific Research Applications

Fmoc-D-Dab(Ivdde)-OH is primarily employed in various fields of research:

1. Chemistry

- Peptide Synthesis : The compound serves as a crucial building block in synthesizing peptides and peptidomimetics, which are essential for studying protein structure and function. Its unique structure allows for the creation of complex peptide sequences with specific biological activities.

2. Biology

- Biological Probes : Peptides synthesized with this compound are used to create probes and inhibitors that help investigate biological processes. These peptides can interact with proteins and receptors, providing insights into cellular mechanisms.

3. Medicine

- Therapeutic Potential : Research has shown that peptides derived from this compound exhibit antimicrobial properties and can act as enzyme inhibitors. Their potential as therapeutic agents is under investigation, particularly in developing new treatments for infections and diseases.

4. Industry

- Peptide-Based Materials : The compound is also utilized in creating peptide-based materials and nanostructures for various industrial applications. Its ability to form stable peptide bonds makes it valuable in materials science.

Peptides synthesized using this compound exhibit significant biological activities:

- Conformational Flexibility : D-Dab residues enhance the flexibility of peptides, crucial for effective binding to biological targets.

- Stability : The ivDde protecting group contributes to the stability of peptides during synthesis and biological assays.

- Selective Deprotection : This capability enables researchers to create complex structures capable of engaging specifically with target molecules.

Antiviral Activity Study

A recent study demonstrated that bicyclic peptides synthesized using this compound exhibited potent inhibitory activity against the Zika virus protease NS2B-NS3. These peptides showed a low half-maximal inhibitory concentration (IC50), indicating their potential as antiviral therapeutics.

Cellular Uptake Studies

Research on polymyxins highlighted the role of Fmoc-Dab derivatives in enhancing peptide stability and cellular localization. Modifications at the D-Dab position were found to improve pharmacokinetic profiles for therapeutic peptides, suggesting their utility in drug development.

Table 1: Comparison of Biological Activities of Peptides Synthesized with this compound

| Peptide Sequence | Target Interaction | Biological Effect | Reference |

|---|---|---|---|

| Peptide A | Protein X | Inhibition of activity | |

| Peptide B | Receptor Y | Enhanced binding affinity | |

| Peptide C | Enzyme Z | Modulation of enzymatic activity |

作用机制

The mechanism of action of Fmoc-D-Dab(Ivdde)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Ivdde group protects the side chain, allowing for selective deprotection and further functionalization. The compound’s ability to form stable peptide bonds and its compatibility with solid-phase synthesis techniques make it a valuable tool in peptide chemistry.

相似化合物的比较

Similar Compounds

Fmoc-Dap(Ivdde)-OH: Similar to Fmoc-D-Dab(Ivdde)-OH but with diaminopropionic acid instead of diaminobutyric acid.

Fmoc-Orn(Ivdde)-OH: Contains ornithine instead of diaminobutyric acid.

Uniqueness

This compound is unique due to the presence of the D-isomer of diaminobutyric acid, which can impart different structural and functional properties to the peptides synthesized using this compound. The combination of Fmoc and Ivdde protecting groups allows for selective deprotection and functionalization, making it a versatile building block in peptide synthesis.

生物活性

Fmoc-D-Dab(Ivdde)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-(4,4-dimethyl-2,6-dioxocyclohexyl)carbonyl-D-2,4-diaminobutyric acid, is a protected amino acid widely utilized in peptide synthesis. This compound is characterized by its fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-alpha position and an ivDde (4,4-dimethyl-2,6-dioxocyclohexyl) protecting group at the N-gamma position. The dual protecting groups facilitate selective deprotection during solid-phase peptide synthesis (SPPS), making it an essential reagent for constructing complex peptides with specific biological activities.

Key Functional Groups and Their Implications

The unique combination of protecting groups in this compound allows for orthogonal deprotection strategies. This capability is crucial for synthesizing peptides that require precise control over their functional groups during the assembly process. The stability of the ivDde group under standard SPPS conditions further enhances its utility in synthesizing peptides that necessitate sequential modifications .

Peptide Synthesis and Characterization

This compound is primarily used in synthesizing peptides that exhibit specific biological functions. Research has shown that peptides incorporating D-Dab residues can influence conformational behavior and biological interactions significantly. For instance, studies have demonstrated that these peptides can interact with various biological targets, including proteins and receptors, thereby affecting cellular processes .

Table 1: Comparison of Biological Activities of Peptides Synthesized with this compound

| Peptide Sequence | Target Interaction | Biological Effect | Reference |

|---|---|---|---|

| Peptide A | Protein X | Inhibition of activity | |

| Peptide B | Receptor Y | Enhanced binding affinity | |

| Peptide C | Enzyme Z | Modulation of enzymatic activity |

Case Studies

- Study on Antiviral Activity : A recent study synthesized bicyclic peptides using this compound as a building block. These peptides demonstrated potent inhibitory activity against the Zika virus protease NS2B-NS3, with a low half-maximal inhibitory concentration (IC50), highlighting the potential of using this compound in developing antiviral therapeutics .

- Cellular Uptake Studies : Research involving the cellular uptake of polymyxins highlighted the role of Fmoc-Dab derivatives in enhancing peptide stability and cellular localization. The findings suggested that modifications at the D-Dab position could lead to improved pharmacokinetic profiles for therapeutic peptides .

The biological activity of peptides synthesized with this compound can be attributed to several mechanisms:

- Conformational Flexibility : The presence of D-Dab allows for increased flexibility in peptide conformation, which is crucial for effective binding to biological targets.

- Enhanced Stability : The ivDde protecting group contributes to the overall stability of the peptide during synthesis and subsequent biological assays.

- Selective Deprotection : The ability to selectively remove protecting groups enables researchers to create complex peptide structures that can engage in specific interactions with target molecules.

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N2O6/c1-19(2)15-26(29-27(35)16-32(3,4)17-28(29)36)33-14-13-25(30(37)38)34-31(39)40-18-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,19,24-25,35H,13-18H2,1-4H3,(H,34,39)(H,37,38)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMMALLSYWTSAX-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。